DSPE-PEG-Maleimide

Catalog No.
S14263059
CAS No.
M.F
C54H97N3NaO14P
M. Wt
1066.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DSPE-PEG-Maleimide

Product Name

DSPE-PEG-Maleimide

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate

Molecular Formula

C54H97N3NaO14P

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1

InChI Key

RCFAZCYOANIKLN-AKZQISGYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

DSPE-PEG-Maleimide is a specialized compound that combines 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide functionalities. This compound is designed for use in bioconjugation and drug delivery applications. The DSPE component provides hydrophobic characteristics, while the PEG segment enhances solubility and biocompatibility, effectively prolonging the circulation time of drugs in the bloodstream. The maleimide group is particularly reactive towards thiol groups, allowing for the formation of stable thioether bonds, which are crucial for attaching various biomolecules such as antibodies, peptides, and proteins to liposomal surfaces .

The primary chemical reaction involving DSPE-PEG-Maleimide is its interaction with sulfhydryl (thiol) groups. At neutral pH, the maleimide group undergoes a Michael addition reaction with thiols, resulting in a stable thioether bond. This reaction is advantageous for conjugating targeting ligands to liposomes or nanoparticles, facilitating targeted drug delivery . The specificity and rapid kinetics of this reaction make DSPE-PEG-Maleimide an effective tool in bioconjugation chemistry.

DSPE-PEG-Maleimide exhibits significant biological activity primarily through its application in targeted drug delivery systems. By conjugating therapeutic agents to the surface of liposomes or nanoparticles, this compound enhances the delivery efficiency of drugs to specific tissues or cells. The PEG segment reduces non-specific interactions with proteins and cells, thereby minimizing immune recognition and prolonging the half-life of the drug in circulation . Additionally, studies have shown that conjugated antibodies maintain their binding activity when attached via maleimide-thiol linkages, which is critical for therapeutic efficacy .

Synthesis of DSPE-PEG-Maleimide typically involves several key steps:

  • Preparation of DSPE: DSPE is synthesized from glycerol and stearic acid through a series of esterification reactions.
  • PEGylation: The hydrophilic PEG segment is attached to the DSPE backbone using coupling agents to facilitate the reaction.
  • Maleimide Functionalization: Finally, maleimide groups are introduced through a reaction with maleic anhydride or similar reagents under controlled conditions to ensure high yield and purity .

The resulting product can be purified using chromatography techniques to achieve the desired purity levels (typically >95%).

DSPE-PEG-Maleimide has diverse applications in various fields:

  • Drug Delivery: It is widely used to enhance the solubility and bioavailability of poorly soluble drugs by encapsulating them in liposomes or micelles.
  • Bioconjugation: The compound serves as a linker for attaching therapeutic proteins or antibodies to nanoparticles, improving targeting capabilities.
  • Vaccine Development: It can be employed in formulating vaccine carriers that enhance immune responses through targeted delivery.
  • Diagnostic Imaging: Used in creating contrast agents for imaging techniques by attaching imaging agents to liposomal structures .

Research has demonstrated that DSPE-PEG-Maleimide effectively interacts with thiolated biomolecules. For instance, studies have shown that antibodies conjugated via this maleimide-thiol chemistry retain their biological activity and specificity. Interaction studies often involve assessing the binding affinity and stability of the conjugates in biological environments, confirming their potential for targeted therapies .

Several compounds exhibit similar functionalities to DSPE-PEG-Maleimide but differ in their specific applications or properties:

CompoundKey FeaturesUnique Aspects
DSPE-PEG-AzideReacts with alkyne groupsUseful for click chemistry applications
DSPE-PEG-AmineReacts with activated carboxylic acidsIdeal for forming amide bonds
DSPE-PEG-Carboxylic AcidContains carboxylic acid groupsFacilitates coupling with amines
DSPE-PEG-NHS EsterReacts with aminesCommonly used for protein labeling
DSPE-PEG-BiotinContains biotin groupsAllows for affinity purification using streptavidin

DSPE-PEG-Maleimide stands out due to its specific reactivity towards thiols and its application in creating stable bioconjugates for targeted drug delivery systems.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1065.66058606 g/mol

Monoisotopic Mass

1065.66058606 g/mol

Heavy Atom Count

73

Dates

Last modified: 08-10-2024

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